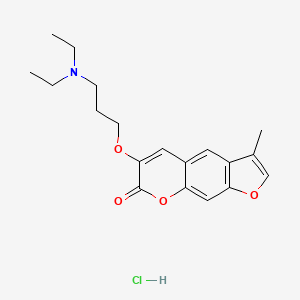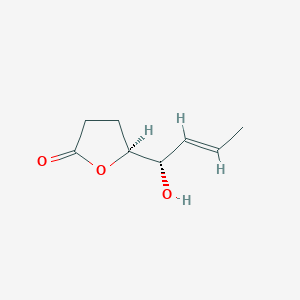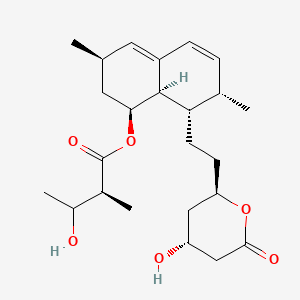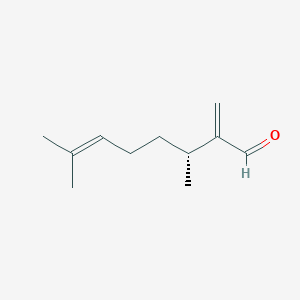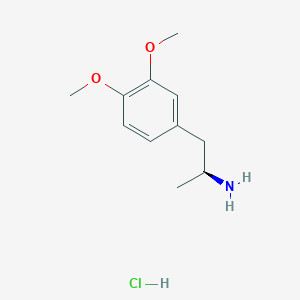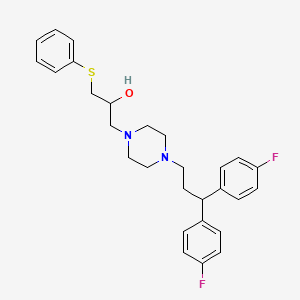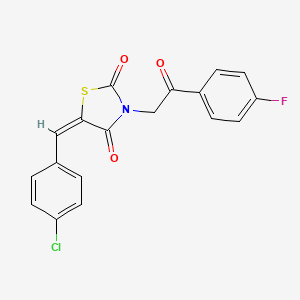
Basic red 22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Basic Red 22, also known as C.I. This compound, is a synthetic dye belonging to the class of cationic dyes. It is commonly used in the textile industry for dyeing acrylic fibers and in biological staining. The compound is characterized by its vibrant red color and high solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Basic Red 22 is synthesized using 5-amino-3-carboxy-1,2,4-triazole and N,N-dimethylaniline as raw materials. The synthesis involves several steps:
Diazotization: The 5-amino-3-carboxy-1,2,4-triazole is first diazotized.
Coupling: The diazotized compound is then coupled with N,N-dimethylaniline.
Decarboxylation and Methylation: The coupled product undergoes decarboxylation and methylation to form the final dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified and dried to obtain a stable red powder .
Analyse Des Réactions Chimiques
Types of Reactions
Basic Red 22 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions.
Reduction: Corresponding amines.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
Basic Red 22 has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in various chemical reactions.
Biology: Employed in biological staining to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing synthetic fibers
Mécanisme D'action
The mechanism of action of Basic Red 22 involves the chemical bonding of its molecules to the fibers of the fabric, resulting in long-lasting coloration. In biological staining, the dye binds to specific cellular components, allowing for visualization under a microscope .
Comparaison Avec Des Composés Similaires
Basic Red 22 is part of the polymethine dye family, which includes other compounds such as:
- C.I. Basic Red 12
- C.I. Basic Blue 41
- C.I. Basic Yellow 11
Uniqueness
This compound is unique due to its high solubility in water and its ability to produce vibrant red coloration. It is particularly effective in dyeing acrylic fibers and is also used in biological applications .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique properties and wide range of uses make it an important dye in both industrial and scientific settings.
Propriétés
Numéro CAS |
23354-43-0 |
|---|---|
Formule moléculaire |
C13H20N6O4S |
Poids moléculaire |
356.40 g/mol |
Nom IUPAC |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate |
InChI |
InChI=1S/C12H17N6.CH4O4S/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
ZRVPOURSNDQODC-UHFFFAOYSA-M |
SMILES canonique |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)

